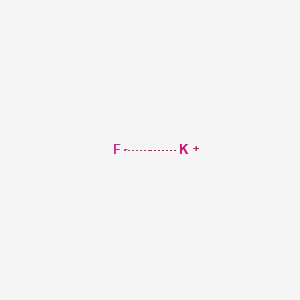

氟化钾

描述

Potassium fluoride is an inorganic compound with the chemical formula KF. It is an alkali halide salt and serves as a primary source of fluoride ions for various applications in manufacturing and chemistry. Potassium fluoride occurs naturally as the rare mineral carobbiite and is known for its ability to etch glass due to the formation of soluble fluorosilicates .

科学研究应用

Potassium fluoride has a wide range of applications in scientific research, including:

Biology: Employed in the preparation of fluoride-containing compounds for biological studies.

Medicine: Utilized in dental care products to prevent tooth decay by providing fluoride ions.

作用机制

Target of Action

Potassium fluoride (KF) is an alkali halide salt and a primary source of the fluoride ion for applications in manufacturing and in chemistry . The primary targets of fluoride are enzymes, proteins, and organelles within cells . It interacts with many cations, including hydrogen and a wide variety of metals .

Mode of Action

Fluoride’s mode of action can be attributed to four mechanisms: inhibition of proteins, organelle disruption, altered pH, and electrolyte imbalance . It acts as an enzymatic poison, inducing oxidative stress, hormonal disruptions, and neurotoxicity . Fluoride in synergy with aluminum acts as a false signal in G protein cascades of hormonal and neuronal regulations .

Biochemical Pathways

Fluoride affects various biochemical pathways. It inhibits the membrane-bound, proton-pumping H±ATPase, which is involved in the generation of proton gradients through the efflux of protons from the cell . It also induces apoptosis by increasing oxidative stress-induced lipid peroxidation due to reactive oxygen species (ROS) production, thus causing mitochondrial dysfunction and the activation of apoptotic pathways .

Pharmacokinetics

It is known that kf is soluble in water , which suggests that it can be readily absorbed and distributed in the body. The metabolism and excretion of KF are likely to involve complex interactions with various biological systems.

Result of Action

The molecular and cellular effects of potassium fluoride’s action are significant. Exposure to high concentrations of fluoride results in a wide array of toxicity phenotypes. This includes oxidative stress, organelle damage, and apoptosis in single cells, and skeletal and soft tissue damage in multicellular organisms . It also causes cellular apoptosis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of potassium fluoride. The chemical speciation, soil chemistry, and climate are factors influencing the fluoride release from soils . Natural resources and manufactured-generated industrial pollutants are the primary sources of excessive fluoride in the environment .

生化分析

Biochemical Properties

Potassium fluoride interacts with many cations, including hydrogen and a wide variety of metals . It is the only halide with a positive pK a (3.2), and therefore exists in acidic environments as its protonated form (HF) . Fluoride is most toxic in its protonated form .

Cellular Effects

Exposure to high concentrations of Potassium fluoride results in a wide array of toxicity phenotypes. This includes oxidative stress, organelle damage, and apoptosis in single cells, and skeletal and soft tissue damage in multicellular organisms . The mechanism of Potassium fluoride toxicity can be broadly attributed to four mechanisms: inhibition of proteins, organelle disruption, altered pH, and electrolyte imbalance .

Molecular Mechanism

Potassium fluoride is an enzymatic poison, inducing oxidative stress, hormonal disruptions, and neurotoxicity . Fluoride in synergy with aluminum acts as a false signal in G protein cascades of hormonal and neuronal regulations in much lower concentrations than fluoride acting alone .

Temporal Effects in Laboratory Settings

It is known that exposure to high concentrations of fluoride, such as in a laboratory setting often exceeding 100 ppm, results in a wide array of toxicity phenotypes .

Dosage Effects in Animal Models

The effects of Potassium fluoride vary with different dosages in animal models. High concentrations of fluoride can result in a wide array of toxicity phenotypes, including skeletal and soft tissue damage .

Metabolic Pathways

Potassium fluoride interacts with many cations, including hydrogen and a wide variety of metals . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that fluoride readily associates with metals .

Subcellular Localization

准备方法

Synthetic Routes and Reaction Conditions: Potassium fluoride can be synthesized by reacting potassium carbonate with hydrofluoric acid. The reaction produces potassium bifluoride, which upon heating, yields potassium fluoride: [ \text{K}_2\text{CO}_3 + 4\text{HF} \rightarrow 2\text{KHF}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow ] [ \text{KHF}_2 \rightarrow \text{KF} + \text{HF} \uparrow ] Platinum or heat-resistant plastic containers are often used for these operations .

Industrial Production Methods: In industrial settings, potassium fluoride is produced by reacting potassium hydroxide or potassium carbonate with hydrofluoric acid. The resulting solution is then evaporated to form potassium bifluoride crystals, which are subsequently heated to produce potassium fluoride .

化学反应分析

Types of Reactions: Potassium fluoride undergoes various types of chemical reactions, including:

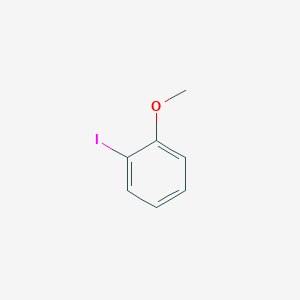

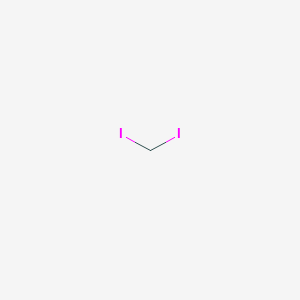

Substitution Reactions: Potassium fluoride is used in the Finkelstein and Halex reactions to convert chlorocarbons into fluorocarbons.

Decomposition Reactions: Potassium fluoride can decompose into potassium and fluorine gas under certain conditions.

Common Reagents and Conditions:

Finkelstein Reaction: Involves the use of polar solvents like dimethyl formamide.

Halex Reaction: Utilizes polar solvents such as dimethyl sulfoxide.

Major Products Formed:

Fluorocarbons: Produced from the substitution reactions involving chlorocarbons.

Potassium and Fluorine Gas: Result from the decomposition of potassium fluoride.

相似化合物的比较

Sodium Fluoride (NaF): Similar to potassium fluoride, sodium fluoride is used in dental care and as a fluorinating agent.

Lithium Fluoride (LiF): Used in specialized optics and as a flux in metallurgy.

Calcium Fluoride (CaF2): Employed in the manufacture of optical components and in metallurgy.

Uniqueness of Potassium Fluoride: Potassium fluoride is unique due to its high solubility in water and its effectiveness as a fluorinating agent in organic synthesis. Its ability to etch glass and its role in the production of specialty glasses and ceramics further distinguish it from other fluoride compounds .

属性

IUPAC Name |

potassium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.K/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROKBHXJSPEDAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FK, KF | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031940 | |

| Record name | Potassium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.0967 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium fluoride appears as white powder or crystals with a sharp saline taste. Shipped as a solid or an aqueous solution. Strongly irritates skin, eyes and mucous membranes. Toxic by ingestion. Used in insecticides, solder flux and etching glass., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent crystals; [HSDB] | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium fluoride (KF) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2741 °F at 760 mmHg (NTP, 1992), 1502 °C | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in water, hydrogen fluoride; insoluble in alcohol, 102 g/100 g water at 25 °C | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.48 (NTP, 1992) - Denser than water; will sink, 2.48 g/cu cm | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 Pa (0.75 mm Hg) at 869 °C; 1 kPa (7.5 mm Hg) at 1017 °C; 10 kPa (75 mm Hg) at 1216 °C; 100 kPa (750 mm Hg) at 1499 °C | |

| Record name | POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White crystalline, deliquescent powder | |

CAS No. |

7789-23-3 | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium fluoride (KF) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9082WG1G3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1576 °F (NTP, 1992), 858 °C, Crystals; melting point: 19.3 °C /Tetrahydrate/ | |

| Record name | POTASSIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1361 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of potassium fluoride?

A1: Potassium fluoride has the molecular formula KF and a molecular weight of 58.10 g/mol.

Q2: Is there any spectroscopic data available for potassium fluoride?

A2: While specific spectroscopic data isn't extensively covered in these papers, researchers studying the electron momentum distribution in solid potassium fluoride used Compton scattering with 59.54 keV γ-radiation. [] This technique provides insights into the electronic structure of the compound.

Q3: How does the stability of potassium fluoride affect its applications?

A3: Potassium fluoride exhibits high thermal stability, making it suitable for high-temperature reactions. [] It's also highly soluble in water, facilitating its use in aqueous systems. [, ]

Q4: What are some examples of potassium fluoride applications based on its material properties?

A4: Potassium fluoride tetrahydrate is being explored as a thermal energy storage material due to its high enthalpy of fusion and low melting point. [] It's also used as a dopant in natural phosphate catalysts, enhancing their basicity and effectiveness in organic synthesis. [, ]

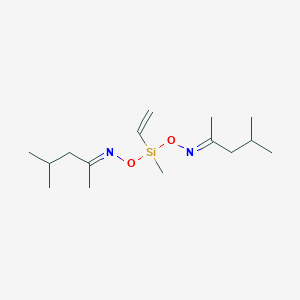

Q5: How does potassium fluoride function as a catalyst in organic synthesis?

A5: Potassium fluoride acts as a base and a source of fluoride ions. [, , , , ] It can promote various reactions, including condensation, halogen exchange, and demethylation.

Q6: Can you provide specific examples of reactions catalyzed by potassium fluoride?

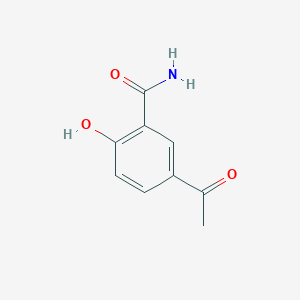

A6: Potassium fluoride catalyzes the synthesis of spirodilactone from DDSA, with its catalytic activity surpassing potassium hydroxide, sodium carbonate, and sodium hydroxide. [] It also facilitates the preparation of 2-amino-2-chromene and 2-amino-3-cyano-4H-pyran derivatives. []

Q7: Are there any advantages to using potassium fluoride over other catalysts?

A7: Potassium fluoride is inexpensive, readily available, and water-soluble, making it a more environmentally friendly option. [] Its use can lead to shorter reaction times, simpler work-up procedures, and the need for less catalyst. []

Q8: How does potassium fluoride enhance the reactivity in halogen-exchange fluorination reactions?

A8: The low solubility of potassium fluoride in organic solvents often necessitates high reaction temperatures and polar solvents, which can lead to unwanted side reactions. To overcome this, researchers have explored several strategies to enhance its reactivity, such as using phase-transfer catalysts, microwave irradiation, and solid supports. [, , ]

Q9: What is a specific example of using a solid support to enhance potassium fluoride reactivity?

A9: Potassium fluoride on alumina has proven effective in various organic reactions. For example, it enables the dry synthesis of 3-arylidene-1,3-dihydro-indol-2-one under microwave irradiation. [] This method eliminates the need for solvents, simplifying the process and reducing waste.

Q10: How does potassium fluoride contribute to the preparation of acyl fluorides?

A10: Acyl fluorides are typically synthesized from their corresponding chlorides via halogen exchange. Potassium fluoride, often at high temperatures, is used to facilitate this transformation. []

Q11: How is computational chemistry used to study potassium fluoride?

A11: Molecular dynamics simulations are employed to investigate the structural and dynamical properties of potassium fluoride in aqueous solutions at various temperatures. [] These simulations provide insights into the behavior of KF electrolytes.

Q12: What specific insights were gained from the molecular dynamics simulations of potassium fluoride in aqueous solutions?

A12: These simulations revealed that temperature significantly influences the physicochemical properties of KF electrolytes. [] Additionally, they provided evidence for K+-F- pairing at higher KF concentrations. []

Q13: How is potassium fluoride utilized in the context of CIGS solar cells?

A13: Incorporating potassium fluoride into Cu(In,Ga)Se2 (CIGS) solar cells enhances their conversion efficiency by increasing the majority carrier concentration. [, ] This improvement is attributed to the formation of a beneficial Cu-poor surface layer during potassium fluoride post-deposition treatment (KF-PDT). [, ]

Q14: How does the thickness of the potassium fluoride layer impact CIGS solar cell performance?

A14: Research suggests an optimal thickness exists for the KF layer in CIGS solar cells. [] Increasing the thickness initially enhances performance, but excessive thickness can negatively affect carrier recombination rates and overall efficiency.

Q15: Are there any environmental concerns related to potassium fluoride?

A15: While generally considered less toxic than some other fluorinating agents, responsible handling and disposal of potassium fluoride are crucial to minimize potential environmental impacts. [, , ]

Q16: How can the environmental impact of potassium fluoride be mitigated?

A16: Implementing effective recycling and waste management strategies is essential. [] For instance, in the production of potassium fluoride from fluosilicic acid, recycling byproducts like H2SiF6 and minimizing waste streams are crucial for sustainability. []

Q17: What are some other notable applications of potassium fluoride?

A17: Potassium fluoride is used in various applications, including:

- Eliminating interference in biochemical oxygen demand (BOD) determination of wastewater. It effectively masks the interference caused by iron ions, ensuring accurate BOD measurements. []

- Separating azeotropic mixtures. For instance, in the cyclohexanone-water system, potassium fluoride acts as a salting-out agent, enabling efficient separation. [] Similarly, it facilitates the recovery of pyridine from pharmaceutical waste liquor. []

- Transesterification reactions. Carbide slag loaded with potassium fluoride shows promising catalytic activity in transesterification, a key process for biodiesel production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B129763.png)